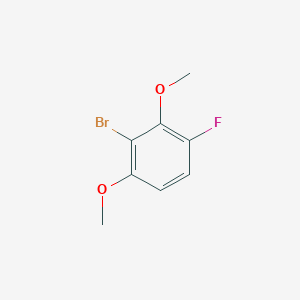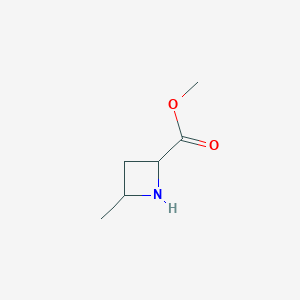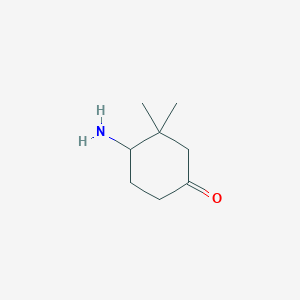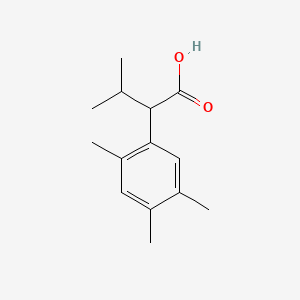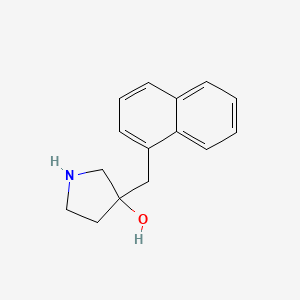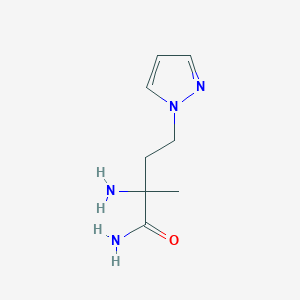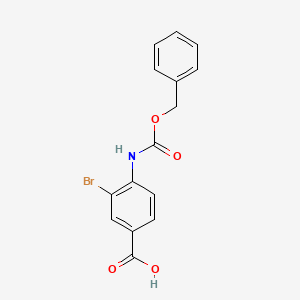
4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a brominated benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid typically involves the following steps:
Bromination: The starting material, 4-aminobenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position of the benzene ring.
Protection: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Coupling: The protected amino group is then coupled with the brominated benzoic acid derivative under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the bromine atom can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with enzymes or other proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((Benzyloxy)carbonyl)amino)benzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-aminobenzoic acid: Lacks the benzyloxycarbonyl group, which affects its solubility and reactivity.
4-(((Benzyloxy)carbonyl)amino)-2-bromobenzoic acid: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness
4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is unique due to the presence of both the benzyloxycarbonyl group and the bromine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C15H12BrNO4 |
|---|---|
Molekulargewicht |
350.16 g/mol |
IUPAC-Name |
3-bromo-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12BrNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
ZBBBAOMQBLUMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
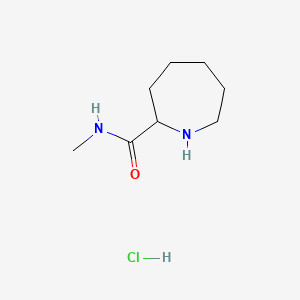
amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
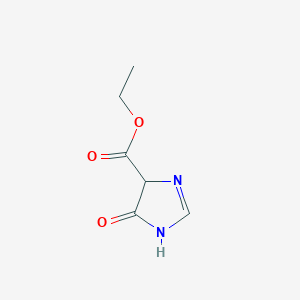
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
